molecular formula C16H17N3O5 B570073 Nifedipine Monoamide CAS No. 114709-68-1

Nifedipine Monoamide

Cat. No.: B570073
CAS No.: 114709-68-1
M. Wt: 331.328
InChI Key: XWBOVLISSVULHY-UHFFFAOYSA-N
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Scientific Research Applications

Nifedipine Monoamide has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Nifedipine Monoamide primarily targets L-type voltage-gated calcium channels . These channels are crucial for the regulation of calcium ion influx into cells, which is a key process in muscle contraction and neurotransmission .

Mode of Action

This compound acts as an inhibitor of these L-type voltage-gated calcium channels . By blocking these channels, it prevents the entry of calcium ions into cells during depolarization . This results in a reduction of peripheral arterial vascular resistance and dilation of coronary arteries . The overall effect is a decrease in blood pressure and an increase in the oxygen supply to the heart .

Biochemical Pathways

The action of this compound affects several biochemical pathways. Primarily, it impacts the calcium signaling pathway . By inhibiting calcium influx, it disrupts the normal signaling processes that rely on calcium ions, leading to changes in muscle contraction and neurotransmission . It also appears to influence metabolic processes in cells, such as mitochondrial respiration and ATP production .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for its bioavailability. Nifedipine undergoes hepatic metabolism via the CYP3A4 pathway . Approximately 60-80% of the dose is recovered in urine as inactive water-soluble metabolites . These properties influence the drug’s bioavailability and its overall therapeutic effect.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to increase the frequency of spontaneous Ca2+ transients, growth cone size, and cluster-like formations of Cav2.2 channels . It also normalizes axon extension in certain neuron types . At the cellular level, this compound enhances glycolytic capacity in chondrocytes, suggesting that these cells can switch from oxidative phosphorylation to glycolysis in response to L-type voltage-operated calcium channel inhibition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of surfactants can have varying impacts on the supersaturation of Nifedipine, affecting its solubility and thus its bioavailability . Additionally, the compound’s environmental risk is considered low based on its Predicted Environmental Concentration (PEC), which is under the EU action limit for environmental fate and effects analysis .

Safety and Hazards

Nifedipine, from which Nifedipine Monoamide is derived, can cause side effects such as dizziness, flushing, weakness, swelling ankles/feet, constipation, and headache . It should not be used if you have severe coronary artery disease, or if you have had a heart attack within the past 2 weeks .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nifedipine Monoamide can be synthesized through various methods. One common approach involves the reaction of Nifedipine with ammonia or an amine under controlled conditions to introduce the monoamide group. The reaction typically requires a solvent such as methanol or dichloromethane and may be facilitated by the use of catalysts or ultrasonic energy .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Nifedipine Monoamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can have different pharmacological properties .

Comparison with Similar Compounds

Uniqueness: Nifedipine Monoamide is unique due to its monoamide group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural difference may result in variations in its absorption, distribution, metabolism, and excretion compared to its parent compound and other similar drugs .

Conclusion

This compound is a compound of significant interest due to its unique structure and wide range of applications in scientific research and medicine. Its synthesis, chemical reactions, and mechanism of action provide valuable insights into the development of new therapeutic agents and drug delivery systems.

Properties

IUPAC Name

methyl 5-carbamoyl-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c1-8-12(15(17)20)14(13(9(2)18-8)16(21)24-3)10-6-4-5-7-11(10)19(22)23/h4-7,14,18H,1-3H3,(H2,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBOVLISSVULHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114709-68-1
Record name Nifedipine monoamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114709681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NIFEDIPINE MONOAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JH3ED8YHP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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